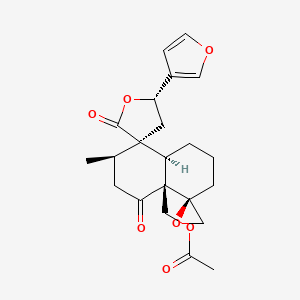
19-Acetylgnaphalin(terpene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Acetylgnaphalin is a neo-clerodane-type diterpenoid, a class of terpenes known for their diverse biological activities. Terpenes are a large and varied class of organic compounds produced by a variety of plants, particularly conifers. They are often strong-smelling and have been used by humans for their aromatic qualities. 19-Acetylgnaphalin is isolated from the aerial parts of Teucrium creticum, a plant belonging to the Lamiaceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Acetylgnaphalin involves multiple steps, including the isolation of the compound from natural sources and its subsequent chemical modification. The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .
Industrial Production Methods: Industrial production of terpenes, including 19-Acetylgnaphalin, often relies on plant extraction and chemical conversion methods. these methods can be resource-intensive and environmentally taxing. Recent advances have explored microbial synthesis using engineered yeast, which offers a more sustainable and cost-effective approach .
Análisis De Reacciones Químicas
Types of Reactions: 19-Acetylgnaphalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
19-Acetylgnaphalin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of neo-clerodane diterpenoids.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: Its aromatic properties make it valuable in the flavor and fragrance industries .
Mecanismo De Acción
The mechanism of action of 19-Acetylgnaphalin involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream biological effects .
Comparación Con Compuestos Similares
Teucrin H3: Another neo-clerodane diterpenoid with similar biological activities.
Teucjaponin B: Exhibits comparable antimicrobial properties.
Teucretol: Known for its anti-inflammatory effects.
Uniqueness: 19-Acetylgnaphalin stands out due to its unique structural features and potent biological activities. Its acetyl group at the 19th position contributes to its distinct reactivity and interaction with biological targets .
Propiedades
Número CAS |
64756-04-3 |
|---|---|
Fórmula molecular |
C22H26O7 |
Peso molecular |
402.4 g/mol |
InChI |
InChI=1S/C22H26O7/c1-13-8-18(24)22(12-27-14(2)23)17(4-3-6-20(22)11-28-20)21(13)9-16(29-19(21)25)15-5-7-26-10-15/h5,7,10,13,16-17H,3-4,6,8-9,11-12H2,1-2H3/t13-,16+,17-,20+,21-,22+/m1/s1 |
Clave InChI |
IWEPQKLANYKTAS-UKLMFHPYSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C |
SMILES canónico |
CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

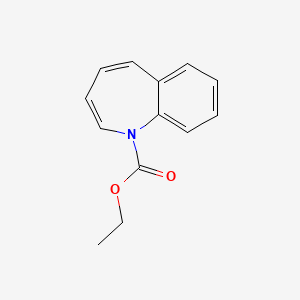
phosphanium chloride](/img/structure/B14501684.png)
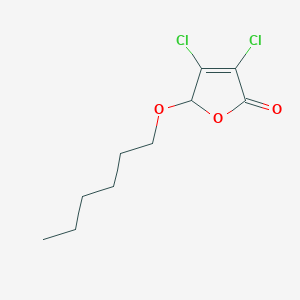
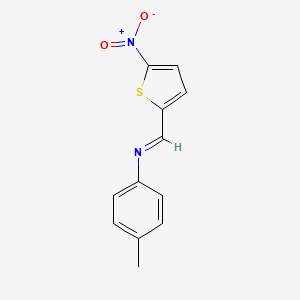


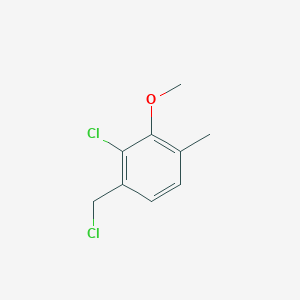
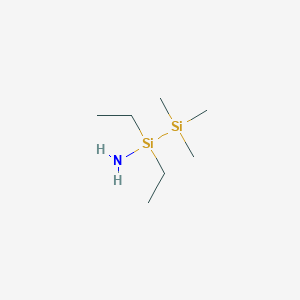

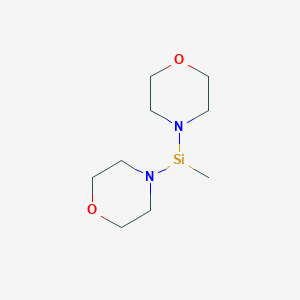
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
